
Pargolol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La preparación del clorhidrato de Pargolol implica rutas sintéticas que incluyen la formación del grupo alquino, que es crucial para sus aplicaciones de química click. Los métodos de producción industrial normalmente implican el uso de catalizadores de cobre para facilitar la reacción de cicloadición azida-alquino . Los detalles específicos sobre las condiciones de reacción y las rutas sintéticas suelen ser de propiedad exclusiva y pueden variar según el fabricante.
Análisis De Reacciones Químicas
El clorhidrato de Pargolol sufre varios tipos de reacciones químicas, centrándose principalmente en su papel en la química click. La reacción clave que sufre es la cicloadición azida-alquino catalizada por cobre (CuAAC), que es un tipo de reacción de cicloadición. Esta reacción se ve facilitada por la presencia de un catalizador de cobre y da como resultado la formación de un anillo de triazol . Los reactivos comunes utilizados en estas reacciones incluyen sulfato de cobre y ascorbato de sodio. El principal producto formado a partir de esta reacción es un derivado de triazol.
Aplicaciones Científicas De Investigación
El clorhidrato de Pargolol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en la química click para crear estructuras moleculares complejas. En biología y medicina, sirve como antagonista de los receptores β adrenérgicos, lo que lo hace útil en estudios relacionados con enfermedades cardiovasculares y otras afecciones que involucran receptores adrenérgicos . Además, sus propiedades de química click lo hacen valioso en el desarrollo de fármacos y la investigación de biología molecular.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de Pargolol implica su papel como antagonista de los receptores β adrenérgicos. Al bloquear estos receptores, inhibe los efectos de los agonistas adrenérgicos, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial . Los objetivos moleculares del clorhidrato de Pargolol son los receptores β adrenérgicos, y las vías involucradas incluyen la inhibición de la producción de AMP cíclico (AMPc), que es una molécula de señalización clave en las vías de los receptores adrenérgicos .
Comparación Con Compuestos Similares
El clorhidrato de Pargolol es único debido a su doble función como antagonista de los receptores β adrenérgicos y como reactivo de química click. Compuestos similares incluyen otros antagonistas de los receptores β adrenérgicos como propranolol y atenolol . estos compuestos no poseen las propiedades de química click que tiene el clorhidrato de Pargolol, lo que lo hace distinto en sus aplicaciones .
Propiedades
Fórmula molecular |
C16H24ClNO3 |
|---|---|
Peso molecular |
313.82 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H |
Clave InChI |
FKNYIAZNWLLUIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


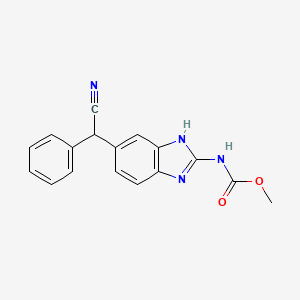
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
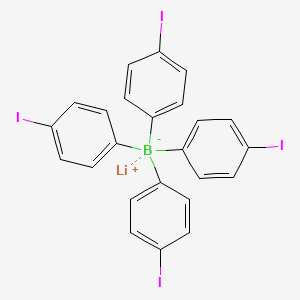

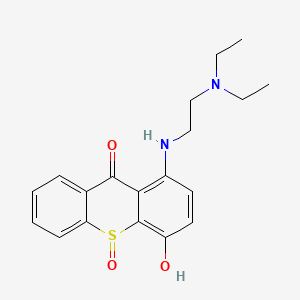
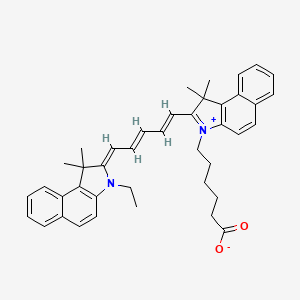
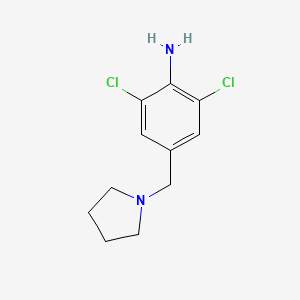
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
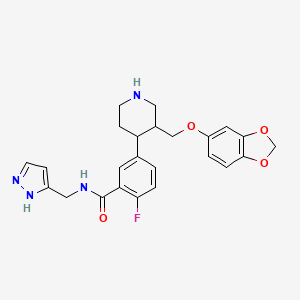
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)
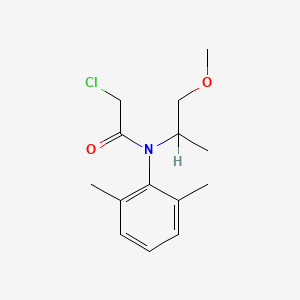
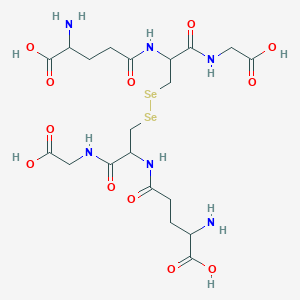
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
